(2E)-3-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

描述

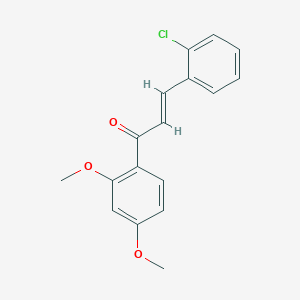

(2E)-3-(2-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular structure features a 2-chlorophenyl group at the β-position and a 2,4-dimethoxyphenyl group at the α-position of the propenone backbone. The (2E) configuration denotes the trans geometry of the double bond, which is critical for its electronic and steric properties.

属性

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-13-8-9-14(17(11-13)21-2)16(19)10-7-12-5-3-4-6-15(12)18/h3-11H,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTVRJYQEXYLJX-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-3-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, a synthetic chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl system, which is pivotal for their interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H15ClO3

- Molecular Weight : 302.75 g/mol

- CAS Number : 1064057-84-6

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to react with nucleophiles in proteins, modulating enzyme activity and influencing critical signaling pathways involved in cell proliferation and survival. The presence of the 2-chlorophenyl and 2,4-dimethoxyphenyl groups enhances its binding affinity to specific biological targets .

Anticancer Activity

Chalcones, including this compound, have demonstrated significant anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies indicate that chalcones can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : The compound can inhibit cell cycle progression, particularly in cancer cells, preventing their proliferation.

- Inhibition of Tumor Growth : Research shows that chalcones can impede tumor growth and metastasis by interfering with angiogenesis and modulating inflammatory responses .

Case Studies

Several studies have investigated the effects of chalcone derivatives on different cancer types:

- Breast Cancer : A study highlighted that chalcone derivatives could inhibit the proliferation of breast cancer cells by targeting STAT3 and NF-κB signaling pathways .

- Hematopoietic System : Research demonstrated that certain chalcones induce apoptosis in hematopoietic malignancies by disrupting mitochondrial membrane potential and activating caspases .

Biological Activities Beyond Anticancer Effects

Apart from anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : Chalcones have shown effectiveness against various bacterial and fungal strains.

- Anti-inflammatory Effects : The compound can modulate inflammatory responses, potentially useful in treating inflammatory diseases.

- Antioxidant Properties : Chalcones exhibit significant antioxidant activity, which can protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

The biological efficacy of chalcone derivatives is influenced by their structural features. Key points include:

- Substituents on Aromatic Rings : The presence of hydroxyl or methoxy groups has been correlated with enhanced anticancer activity. These groups can improve the compound's interaction with molecular targets within cancer cells .

- Lipophilicity : Increased lipophilicity has been linked to improved bioavailability and cellular uptake, enhancing the overall therapeutic potential of the compound .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Effect |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial | Effective against bacteria and fungi |

| Anti-inflammatory | Modulates inflammatory responses |

| Antioxidant | Protects against oxidative stress |

相似化合物的比较

Table 1. Structural and Physical Properties of Selected Chalcones

Physical and Chemical Properties

- Melting Points :

- Chalcones with electron-donating groups (e.g., methoxy) exhibit higher melting points due to enhanced intermolecular hydrogen bonding. For example, compound B1 (C28H26O6) melts at 300°C , whereas chlorine-substituted analogues like B2 (C24H16Cl2O2) melt at lower temperatures (149.5–150.9°C) due to reduced polarity .

- LC-MS Data :

- The target compound’s calculated molecular weight (302.75 g/mol) aligns with analogues like (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (272.73 g/mol, ). LC-MS profiles for similar compounds show [M+H]+ peaks consistent with their molecular formulas (e.g., 407.00 for B2 ).

常见问题

Q. What synthetic methodologies are optimal for preparing (2E)-3-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, and how can purity be ensured?

The Claisen-Schmidt condensation is a widely used method for synthesizing α,β-unsaturated ketones like this compound. Key steps include:

- Reacting 2-chlorobenzaldehyde with 2,4-dimethoxyacetophenone in an alcoholic solvent (e.g., ethanol) under basic conditions (e.g., NaOH or KOH) .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time and avoid byproducts like Z-isomers or diastereomers.

- Purification via recrystallization (e.g., using ethanol or acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Validate purity using melting point analysis, NMR (e.g., ¹H and ¹³C), and HR-MS .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

- X-ray crystallography : Single-crystal XRD provides unambiguous evidence of the E-configuration by revealing bond angles and dihedral angles between the aromatic rings and carbonyl group. For example, a dihedral angle >150° between the chlorophenyl and dimethoxyphenyl planes confirms trans geometry .

- ¹H NMR : Coupling constants (J) between the α and β protons (typically ~15–17 Hz for E-isomers) distinguish E/Z configurations. NOESY experiments can further validate spatial arrangements .

Q. What spectroscopic techniques are critical for structural characterization?

- IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and conjugated C=C stretching at ~1600 cm⁻¹.

- UV-Vis : Detect π→π* transitions in the enone system (λmax ~300–350 nm), with shifts dependent on substituent electronic effects .

- NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and α,β-unsaturated protons (δ ~7.0–7.5 ppm with coupling) .

Advanced Research Questions

Q. How can DFT calculations predict reactivity and electronic properties of this compound?

- HOMO-LUMO analysis : Calculate frontier molecular orbitals to assess electrophilicity (low LUMO energy) and nucleophilic sites (high HOMO energy). Use Gaussian 03/09 with B3LYP/6-311++G(d,p) basis set .

- Global reactivity descriptors : Compute chemical hardness (η = (I−A)/2), softness (S = 1/η), and electrophilicity index (ω = μ²/2η) using Koopman’s theorem. Compare with experimental UV-Vis data to validate computational models .

- Charge distribution : Mulliken or NBO analysis identifies electron-rich regions (e.g., methoxy groups) for predicting sites of electrophilic attack .

Q. How do crystallographic data reconcile with computational structural predictions?

- Overlay DFT-optimized geometry with XRD-derived bond lengths/angles. For example, C=O bond lengths in DFT (~1.22 Å) should match XRD (~1.21–1.23 Å). Discrepancies >0.02 Å may indicate solvent effects or crystal packing forces .

- Analyze intermolecular interactions (e.g., C–H···O, π-π stacking) via Mercury software to explain deviations in torsion angles between gas-phase (DFT) and solid-state (XRD) structures .

Q. What methodologies are used to evaluate biological activity, such as antimicrobial effects?

- Agar dilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations 10–100 µg/mL. Use ciprofloxacin as a positive control.

- MIC/MBC determination : Correlate activity with logP values (lipophilicity) and H-bond donor/acceptor counts. Moderate activity (MIC ~50–100 µg/mL) suggests membrane disruption or protein binding .

- Docking studies : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. Validate with SAR by modifying substituents (e.g., chloro vs. methoxy groups) .

Q. How can conflicting UV-Vis and DFT spectral data be resolved?

- Solvent effects : TD-DFT calculations must include solvent models (e.g., IEF-PCM for ethanol). Neglecting solvent polarity can cause λmax deviations >20 nm .

- Vibronic coupling : Include Franck-Condon factors for vibrational fine structure. Experimental broadening may arise from unresolved vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。